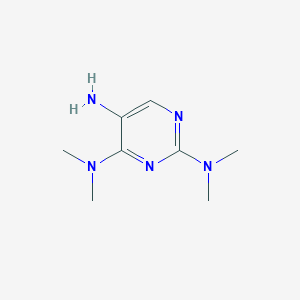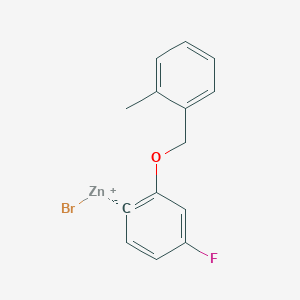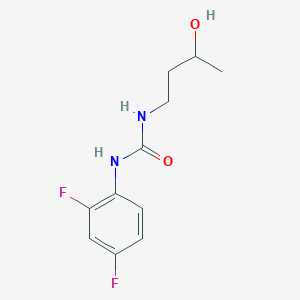
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea is an organic compound that features a urea moiety substituted with a 2,4-difluorophenyl group and a 3-hydroxybutyl group
Méthodes De Préparation
The synthesis of 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea typically involves the reaction of 2,4-difluoroaniline with 3-hydroxybutyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea involves its interaction with molecular targets such as enzymes or receptors. The 2,4-difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the 3-hydroxybutyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea include:
1-(2,4-Difluorophenyl)-3-(3-hydroxypropyl)urea: Differing by one carbon in the hydroxyalkyl chain.
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)thiourea: Featuring a sulfur atom in place of the oxygen in the urea moiety.
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)carbamate: With a carbamate group instead of the urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and binding properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H14F2N2O2 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-3-(3-hydroxybutyl)urea |
InChI |
InChI=1S/C11H14F2N2O2/c1-7(16)4-5-14-11(17)15-10-3-2-8(12)6-9(10)13/h2-3,6-7,16H,4-5H2,1H3,(H2,14,15,17) |
Clé InChI |
WMDQXPFCUTUQGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC(=O)NC1=C(C=C(C=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)

![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
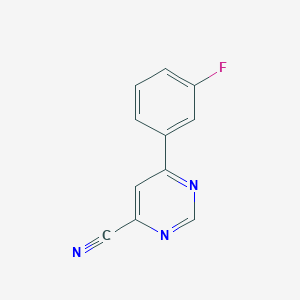
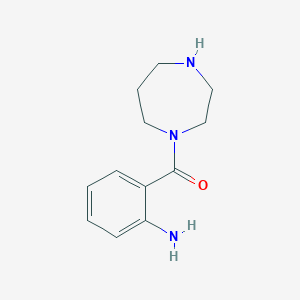
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
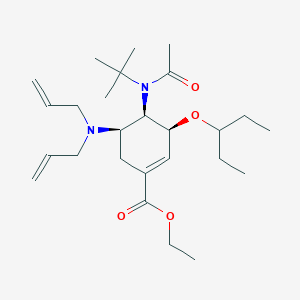
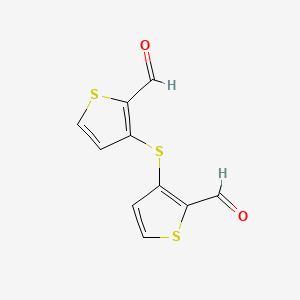
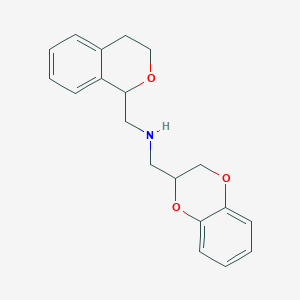
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
